molecular formula C19H16N6OS B2852111 N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868967-77-5

N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Numéro de catalogue: B2852111
Numéro CAS: 868967-77-5
Poids moléculaire: 376.44
Clé InChI: VPQRZXMGVACSHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a benzyl group via a sulfanyl acetamide bridge. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules targeting enzymes or receptors.

Propriétés

IUPAC Name

N-benzyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c26-17(21-12-14-6-2-1-3-7-14)13-27-18-10-9-16-22-23-19(25(16)24-18)15-8-4-5-11-20-15/h1-11H,12-13H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQRZXMGVACSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be scaled up, and the reaction conditions can be optimized to ensure high yields and purity. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Applications De Recherche Scientifique

N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biological processes. For example, it has been shown to inhibit kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis . The inhibition of these kinases can lead to the suppression of tumor growth and metastasis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares its triazolo-pyridazine scaffold with several derivatives, differing primarily in substituents:

  • N-(3,4-Dichlorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide (CAS 868967-49-1): Replaces the benzyl group with a dichlorophenyl moiety, altering hydrophobicity and electronic properties .
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6): Features a methyl group on the triazolo-pyridazine and a methylated acetamide chain, enhancing metabolic stability .
  • Sulfonamide-based PEF(S) binders : Incorporate triazolo-pyridazine with sulfonamide or pyridine groups, optimizing allosteric protein interactions .

Physical and Chemical Properties

Melting points (mp) and solubility vary with substituents:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) CAS Number Reference
N-(3,4-Dichlorophenyl)-derivative C₁₈H₁₂Cl₂N₆OS 431.30 Not reported 868967-49-1
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid C₂₀H₁₆N₆O₃ 412.38 253–255 Not provided
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C₁₆H₁₆N₆O 324.34 Not reported 108825-65-6

The dichlorophenyl analog (CAS 868967-49-1) has a higher molecular weight (431.30) compared to the methylated derivative (324.34), suggesting divergent solubility profiles. The triazolo-pyridazine core in E-4b exhibits a high mp (253–255°C), indicative of strong intermolecular interactions, though the target compound’s mp remains unreported.

Activité Biologique

N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's synthesis, biological mechanisms, and activity across various studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes:

  • Benzyl group
  • Pyridine ring
  • Triazole ring
  • Pyridazine ring

The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the cyclization of hydrazinopyridines with appropriate reagents can yield the triazolopyridazine core. Advanced methods like microwave-assisted synthesis have also been explored to enhance yield and reduce reaction times .

This compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) . The interaction with CDK2 inhibits its activity, which is crucial for cell cycle regulation. This inhibition can lead to significant effects on cell proliferation and survival in various cancer cell lines .

Anticonvulsant Activity

Research has indicated that derivatives of N-benzyl compounds exhibit potent anticonvulsant properties. For instance, studies on related compounds have shown effective seizure protection in animal models. The structural feature of having a small heteroatom moiety adjacent to the acetamide group is critical for maximizing anticonvulsant activity .

Antitumor Effects

The compound has also been evaluated for its antitumor potential. In vitro studies demonstrated that it could inhibit the growth of cancer cells by disrupting cell cycle progression. The protective index (PI) values indicate a favorable therapeutic window compared to established drugs .

Case Studies and Findings

Case Study 1: Anticonvulsant Efficacy
A study on N-benzyl derivatives revealed that certain compounds had ED50 values comparable to phenytoin, a standard anticonvulsant. For example:

CompoundED50 (mg/kg)Route
N-benzyl derivative 188.3Intraperitoneal
N-benzyl derivative 1917.3Intraperitoneal
Phenytoin6.5Intraperitoneal

This highlights the potential of these compounds as effective anticonvulsants .

Case Study 2: Antitumor Activity
In another investigation, N-benzyl derivatives were tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism
A549 (Lung)10CDK2 inhibition
MCF7 (Breast)15Cell cycle arrest

These findings suggest that the compound's mechanism through CDK2 inhibition contributes significantly to its antitumor effects .

Q & A

Q. What are the key steps in synthesizing N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves: (i) Preparation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions. (ii) Thiolation at the 6-position of the pyridazine ring using sulfurizing agents (e.g., Lawesson’s reagent). (iii) Coupling with N-benzyl-2-chloroacetamide via nucleophilic substitution. Critical parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize byproducts. Yield optimization often requires iterative adjustments of pH (neutral to slightly basic) and reaction time (12–24 hours) .
  • Validation : Purity is confirmed via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR (e.g., triplet at δ 3.8 ppm for CH2_2-S linkage) and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized, and what analytical techniques are prioritized?

  • Answer :
  • Structural confirmation : 1^1H/13^{13}C NMR for functional group identification (e.g., benzyl protons at δ 4.5–5.0 ppm, pyridine ring protons at δ 8.0–9.0 ppm).
  • Purity assessment : HPLC with C18 columns (acetonitrile/water gradient) and UV detection (λ = 254 nm).
  • Mass analysis : HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 434.12).
    Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities in analogs .

Q. What preliminary biological activities have been reported for structurally related compounds?

  • Answer : Analogous triazolo-pyridazine derivatives exhibit enzyme inhibitory activity (e.g., kinase inhibition via ATP-binding site competition). For example, pyridin-3-yl analogs show IC50_{50} values of 0.5–2.0 µM against tyrosine kinases in vitro. Activity is sensitive to substituents: electron-withdrawing groups (e.g., -CF3_3) enhance potency, while bulky groups reduce binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Answer : Contradictions often arise from: (i) Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays). (ii) Solubility differences : Use DMSO stock solutions with <0.1% v/v to avoid solvent interference. (iii) Structural nuances : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding poses of analogs. For instance, pyridin-2-yl vs. pyridin-3-yl substitution alters hydrogen bonding with kinase active sites .
  • Case Study : A 2025 study found that N-benzyl derivatives with pyridin-2-yl groups showed 10-fold higher selectivity for PI3Kα over PI3Kγ compared to pyridin-3-yl analogs due to steric hindrance in the γ isoform .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Answer :
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or micronization via spray drying.
  • Bioavailability : Prodrug strategies (e.g., esterification of the acetamide group) or formulation in lipid nanoparticles.
  • Metabolic stability : Introduce fluorine atoms at metabolically vulnerable positions (e.g., para to the benzyl group) based on CYP450 metabolism studies .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Answer :
  • Target engagement : Use cellular thermal shift assays (CETSA) to confirm binding to putative targets (e.g., kinases).
  • Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream effects (e.g., MAPK pathway suppression).
  • Resistance studies : Generate drug-resistant cell lines via CRISPR-Cas9 mutagenesis to pinpoint target mutations .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.